N,N-Dimethyl-p-phenylenediamine

Catalog No.
S585502
CAS No.
99-98-9
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-p-phenylenediamine

CAS Number

99-98-9

Product Name

N,N-Dimethyl-p-phenylenediamine

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3

InChI Key

BZORFPDSXLZWJF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, 8.68X10+3 mg/L at 25 °C (est)
Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin
Soluble in alcohol, chloroform, ethe

Synonyms

(4-Aminophenyl)dimethylamine; 1-Amino-4-(dimethylamino)benzene; 4-(Dimethylamino)aniline; 4-(Dimethylamino)benzenamine; 4-(N,N-Dimethylamino)aniline; 4-(N,N-Dimethylamino)phenylamine; 4-Amino-N,N-dimethylaniline; C.I. 76075; DMPD; Dimethyl-p-phenylen

Canonical SMILES

CN(C)C1=CC=C(C=C1)N

Redox Indicator and Oxidative Stress Marker

  • DMPD readily forms stable radical cations, making it a valuable tool for studying redox reactions .
  • This property allows researchers to assess the oxidative stress levels in biological samples like plasma or serum .

Sulfide Detection

  • DMPD's ability to react with sulfide ions makes it a specific and successful method for sulfide determination, particularly in proteins .
  • This detection method relies on the oxidative coupling of sulfide with DMPD in the presence of ferric iron (Fe(III)) to form methylene blue dye .

Other Applications

  • DMPD serves as an intermediate in the production of dyes like methylene blue .
  • It has also been used in oxidase tests to identify the presence of certain enzymes .

N,N-Dimethyl-p-phenylenediamine is an organic compound with the molecular formula C₈H₁₂N₂. It is classified as a diamine due to its two amine functional groups attached to a p-phenylenediamine structure. This compound appears as a colorless to pale yellow liquid and is known for its strong amine odor. It is commonly used in various industrial applications, particularly in the rubber industry as an accelerator for vulcanization processes and in dye manufacturing.

DMPPDA is classified as a dangerous good for transport []. Here are some safety concerns:

  • Skin and eye irritant: DMPPDA can irritate skin and eyes upon contact [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract [].
  • Environmental hazards: DMPPDA may be harmful to aquatic organisms [].
, including:

  • Oxidation Reactions: The compound can undergo anodic oxidation, which varies depending on the pH of the solution, leading to the formation of different oxidation products .
  • Coupling Reactions: It can react with other amines and phenolic compounds in oxidative coupling reactions, often utilizing catalysts such as hydrogen peroxide .
  • Neutralization: The compound neutralizes acids in exothermic reactions, producing salts and water .

N,N-Dimethyl-p-phenylenediamine exhibits biological activities that have garnered attention:

  • Allergenic Potential: It is known to cause allergic reactions, particularly when used in hair dyes, leading to contact dermatitis in sensitive individuals .
  • Toxicity: The compound has been associated with toxicological effects upon exposure, necessitating careful handling and use in industrial settings .

Several synthesis methods for N,N-Dimethyl-p-phenylenediamine have been documented:

  • Reduction of Nitro Compounds: One common method involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a copper oxide catalyst within a proton polar solvent. This reaction typically occurs at temperatures between 20°C and 100°C and can take several hours to complete .
  • Nitrosylation: Another approach includes the nitrosylation of dimethylaniline followed by reduction steps to yield N,N-dimethyl-p-phenylenediamine .

N,N-Dimethyl-p-phenylenediamine has a wide range of applications:

  • Rubber Industry: It serves as an accelerator for the vulcanization process, enhancing the mechanical properties of rubber products.
  • Dye Manufacturing: The compound can be converted into methylene blue through multi-step reactions involving dimethylaniline and sodium thiosulfate .
  • Analytical Chemistry: It is utilized in various analytical methods, including oxidase tests.

Research has focused on the interactions of N,N-Dimethyl-p-phenylenediamine with other chemicals:

  • Electrochemical Studies: Studies have explored its behavior in electrochemical systems, particularly how it interacts with catalysts and other reactants under varying conditions .
  • Reactivity with Acids: The compound's ability to neutralize acids has been examined, highlighting its potential applications in acid-base chemistry .

N,N-Dimethyl-p-phenylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
p-PhenylenediamineDiamineLacks methyl groups; more reactive due to free amines
N,N-Diethyl-p-phenylenediamineDiamineLonger ethyl groups; different solubility properties
N,N-Dimethyl-o-phenylenediamineDiamineOrtho substitution affects steric hindrance
N,N-Bis(2-hydroxyethyl)-p-phenylenediamineDiamineContains hydroxyl groups; used in different applications

N,N-Dimethyl-p-phenylenediamine's unique methyl substitutions differentiate it from these similar compounds, affecting its reactivity and application scope.

Physical Description

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998)

Color/Form

Reddish-violet crystals
Needles from benzene

XLogP3

1.8

Boiling Point

504 °F at 760 mm Hg (EPA, 1998)
263.0 °C
263 °C

Flash Point

195 °F (NTP, 1992)
91.00 °C (195.80 °F) - closed cup
90 °C

Vapor Density

4.69 (NTP, 1992) (Relative to Air)

Density

1.036 at 68 °F (EPA, 1998)
1.036 g/cu cm at 20 °C

LogP

log Kow = 1.25 (est)

Melting Point

106 to 127 °F (EPA, 1998)
53.0 °C
53 °C; also stated as 41 °C

UNII

7GZH2FMK7X

Related CAS

13806-04-7 (unspecified hydrochloride)
2052-46-2 (mono-hydrochloride)
24631-29-6 (oxalate[1:1])
536-46-9 (di-hydrochloride)
536-47-0 (sulfate[1:1])
60160-75-0 (sulfate[2:1])
6219-73-4 (unspecified sulfate)
62778-12-5 (oxalate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (10.42%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (89.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (91.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.51X10-3 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

99-98-9

Wikipedia

Dimethyl-4-phenylenediamine

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

Preparation from p-nitrosodimethylaniline which is obtained from dimethylaniline ... . By reduction of methyl orange.
By reduction of p-nitrosodimethylaniline with zinc dust and hydrochloric acid. Method of purification: Recrystallization from mixture of benzene and ligroin.
...nitrosation, reduction of N,N-dimethylaniline

General Manufacturing Information

1,4-Benzenediamine, N1,N1-dimethyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Air sensitive.
Keep tightly closed and protected from light.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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